Cas no 901233-69-0 (N-(furan-2-yl)methyl-2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)

N-(furan-2-yl)methyl-2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(furan-2-yl)methyl-2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide
- 901233-69-0
- N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- AKOS001786091
- N-(furan-2-ylmethyl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
- N-(2-furylmethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide
- N-(furan-2-ylmethyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide
- F3407-0870
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- Inchi: 1S/C23H21N3O2S/c1-16-9-11-17(12-10-16)21-23(26-22(25-21)18-6-3-2-4-7-18)29-15-20(27)24-14-19-8-5-13-28-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
- InChI Key: SEPVPOJEEMKMRO-UHFFFAOYSA-N
- SMILES: S(CC(NCC1=CC=CO1)=O)C1=C(C2C=CC(C)=CC=2)NC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 403.13544809g/mol
- Monoisotopic Mass: 403.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 96.2Ų
N-(furan-2-yl)methyl-2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-0870-2mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-5mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-40mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-30mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-50mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-10μmol |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-10mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-75mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-25mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-0870-100mg |
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901233-69-0 | 100mg |
$248.0 | 2023-09-10 |
N-(furan-2-yl)methyl-2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide Related Literature
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1. Book reviews
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on N-(furan-2-yl)methyl-2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide
Comprehensive Overview of N-(furan-2-yl)methyl-2-{5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide (CAS No. 901233-69-0)
N-(furan-2-yl)methyl is a key structural motif in this compound, contributing to its unique pharmacophoric profile. The 5-(4-methylphenyl)-2-phenyl substituents on the 1H-imidazole core create a sterically distinct environment that may enhance interactions with specific protein targets. The sulfanyl (thioether) linkage between the imidazole and acetamide moieties introduces a sulfur-based coordination site, a feature increasingly explored in enzyme inhibition and metalloprotein targeting. Recent studies highlight the importance of such hybrid structures in modulating kinase activity, particularly in pathways related to cancer progression.
The CAS No. 901233-69-0 compound represents a novel class of imidazole-based derivatives with potential applications in drug discovery. The acetamide terminal group provides hydrogen bonding capabilities, which are critical for molecular recognition processes. Notably, the integration of a furan ring—a five-membered aromatic system with an oxygen atom—introduces additional electronic effects that may influence the compound's lipophilicity and metabolic stability. These properties are essential for optimizing bioavailability in preclinical development.
Synthetic approaches to this molecule typically involve multistep organic reactions. The formation of the imidazole core often utilizes condensation strategies between appropriate aldehydes and amines, followed by cyclization under acidic or basic conditions. The introduction of the sulfanyl group requires careful control of reaction parameters to avoid overoxidation, as thiol functionalities are sensitive to air and light exposure. Recent advancements in green chemistry have enabled more efficient synthesis using microwave-assisted protocols or solvent-free conditions.
The biological activity of compounds containing the N-(furan-2-yl)methyl moiety has been extensively studied in the context of anti-inflammatory and antitumor agents. For instance, derivatives with similar imidazole-thioether scaffolds have demonstrated potent inhibition of histone deacetylases (HDACs), enzymes implicated in epigenetic regulation of gene expression. The presence of the 4-methylphenyl substituent may enhance hydrophobic interactions with enzyme active sites, while the phenyl ring contributes to π-stacking interactions with aromatic amino acid residues.
In terms of pharmacokinetic profiling, the molecular weight (approximately 458 g/mol) and logP value (estimated at 3.7) suggest moderate membrane permeability, aligning with "Rule of Five" criteria for oral bioavailability. However, the sulfur-containing functionality could introduce challenges related to oxidative metabolism by cytochrome P450 enzymes. Computational modeling studies predict that the compound's binding affinity for kinases such as ABL or EGFR is comparable to clinically approved inhibitors like imatinib or gefitinib.
The structural versatility of this scaffold allows for rational design modifications to improve therapeutic indices. For example, replacing the acetamide group with alternative amide linkers could enhance metabolic stability without compromising target specificity. Similarly, substituting the furan ring with thiophene or pyrrole moieties might alter redox properties while maintaining desirable physicochemical characteristics.
In preclinical research settings, this compound has shown promising results in cell-based assays targeting cancer stem cells. Specifically, its ability to disrupt Wnt/β-catenin signaling pathways—critical for tumor initiation and metastasis—has been validated through Western blot analysis and reporter gene assays. These findings align with emerging trends in precision oncology that emphasize pathway-specific modulation over broad-spectrum cytotoxicity.
The environmental impact assessment for such compounds focuses on their degradation profiles under various conditions. While not classified as persistent organic pollutants (POPs), their sulfur-containing metabolites warrant further investigation regarding aquatic toxicity potential during waste water treatment processes.
Ongoing research directions include exploring covalent binding mechanisms through Michael addition reactions between electrophilic sulfur centers and nucleophilic cysteine residues in target proteins. This approach could lead to irreversible inhibition strategies similar to those observed in covalent kinase inhibitors like afatinib.
In conclusion, N-(furan-2-y)methyl]-substituted imidazole derivatives represent an exciting frontier in medicinal chemistry due to their tunable physicochemical properties and diverse biological activities across multiple therapeutic areas including oncology and inflammatory diseases.
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